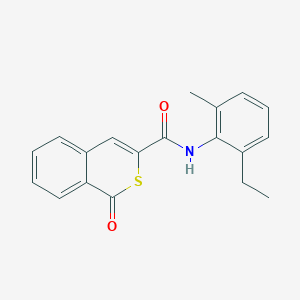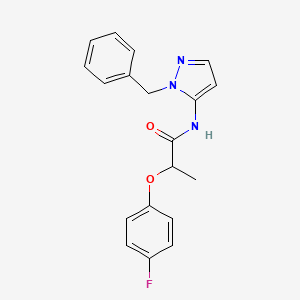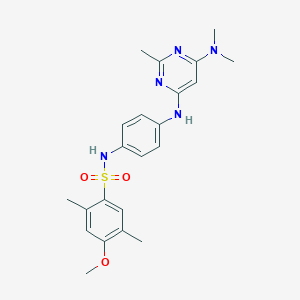![molecular formula C23H20N4OS3 B14981103 2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14981103.png)
2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiazole and pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include thiazole and pyrimidine derivatives, which undergo various chemical transformations such as alkylation, sulfonation, and amide formation. Reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, yield, and purity, often involving automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives, such as:
- 2-Amino-4-methylthiazole
- 4,6-Dimethyl-2-thiouracil
- 2-Methylthio-4,6-dimethylpyrimidine
Uniqueness
N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H20N4OS3 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H20N4OS3/c1-15-8-6-7-9-17(15)14-29-22-25-13-19(31-18-10-4-3-5-11-18)20(26-22)21(28)27-23-24-12-16(2)30-23/h3-13H,14H2,1-2H3,(H,24,27,28) |
InChI-Schlüssel |
RPNAXZKACRTGJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=NC=C(S3)C)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14981024.png)
![5,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B14981031.png)

![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981054.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14981061.png)




![4-tert-butyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B14981094.png)
![4-(2,5-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14981100.png)
![1-(4-ethoxyphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14981126.png)


